2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is a chemical compound belonging to the biphenyl family, characterized by its two benzene rings connected by a single bond This compound features a methoxy group (-OCH₃) at the 2' position and a methyl group (-CH₃) at the 6 position of the biphenyl structure, with a carboxylic acid (-COOH) group at the 3 position
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The compound can be synthesized starting from biphenyl through a series of chemical reactions. One common method involves the Friedel-Crafts alkylation to introduce the methyl group at the 6 position.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, such as the Kolbe-Schmitt reaction, which involves treating the methyl group with carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The methoxy and methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols, aldehydes, and hydrocarbons.
Substitution Products: Brominated or nitrated biphenyl derivatives.
Scientific Research Applications
2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Methoxybiphenyl: Similar structure but lacks the carboxylic acid group.
2-Methoxy-4'-methylbiphenyl: Similar structure but with the methyl group at a different position.
2-Methoxy-6-methylbiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness: 2'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both methoxy and methyl groups, along with the carboxylic acid, provides a versatile platform for chemical modifications and biological interactions.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-7-8-11(15(16)17)9-13(10)12-5-3-4-6-14(12)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNLTFMNFJWIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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